REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[N:9]=[CH:8][NH:7][C:6]2=O.CN(C=O)C.S(Cl)([Cl:31])=O>>[Cl:31][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH2:14][CH2:15][CH2:16][N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1
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Name
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|
Quantity
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23.9 g
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Type
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reactant
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Smiles
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COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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210 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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The thionyl chloride was removed by evaporation under vacuum
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Type
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CUSTOM
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Details
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the residue azeotroped with toluene three times
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with dichloromethane (4×400 ml)
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Type
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WASH
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Details
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the organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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then dried (MgSO4)
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Type
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FILTRATION
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Details
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After filtration the organic layer
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Type
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CONCENTRATION
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Details
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was concentrated under vacuum
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Type
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CUSTOM
|
Details
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to give a yellow solid which
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Type
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CUSTOM
|
Details
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was triturated with ethyl acetate
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Name
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|
Type
|
product
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Smiles
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ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.39 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |